molecular formula C12H10ClN B3179991 2'-Chloro[1,1'-biphenyl]-2-amine CAS No. 1203-43-6

2'-Chloro[1,1'-biphenyl]-2-amine

Cat. No. B3179991
CAS RN: 1203-43-6
M. Wt: 203.67 g/mol
InChI Key: JLXPLVOQXSESCC-UHFFFAOYSA-N
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Description

“2’-Chloro[1,1’-biphenyl]-2-amine” is an organochlorine compound. It is also known by other names such as Biphenyl, 2-chloro-; o-Chlorobiphenyl; 2-Chloro-1,1’-biphenyl; 2-Chlorobiphenyl; 2-Chlorodiphenyl; 2-Monochlorobiphenyl; o-Chlorodiphenyl; 1-Chloro-2-phenylbenzene; PCB 1 . The molecular formula of this compound is C12H9Cl .


Molecular Structure Analysis

The molecular structure of “2’-Chloro[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is LAXBNTIAOJWAOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Chloro[1,1’-biphenyl]-2-amine” include a molecular weight of 188.653 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Indolium-Thiolates

2'-Chloro[1,1'-biphenyl]-2-amine derivatives have been utilized in the synthesis of unique compounds such as 1,1-dialkylindolium-2-thiolates. This process involves a base-induced transformation of chlorophenyl-thiadiazole, resulting in novel nonaromatic indolium-thiolates through intramolecular cyclization and nucleophilic substitution reactions (Androsov, 2008).

Corrosion Inhibition

Amine derivative compounds, including those related to 2'-Chloro[1,1'-biphenyl]-2-amine, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their structure and corrosion inhibition performance have been extensively studied, demonstrating their potential in protective surface treatments (Boughoues et al., 2020).

Multi-Stimuli Responsive Materials

Certain derivatives of 2'-Chloro[1,1'-biphenyl]-2-amine exhibit multi-stimuli responsiveness, making them suitable for applications like security inks. These compounds can change colors under different mechanical or pH stimuli, which is useful in creating reversible and responsive materials (Lu & Xia, 2016).

Synthesis of Therapeutic Agents

Derivatives of 2'-Chloro[1,1'-biphenyl]-2-amine have been synthesized for potential treatments of infections such as human papillomavirus. The key steps in these syntheses involve asymmetric reductive amination and amide formation, highlighting the compound's relevance in pharmaceutical chemistry (Boggs et al., 2007).

Fluorescent Analog Synthesis

2'-Chloro[1,1'-biphenyl]-2-amine has been used in the synthesis of fluorescent analogs, such as those for polychlorinated biphenyls. This application is significant in the development of assays for detecting environmental contaminants (Charles et al., 1995).

Photochromism and Tautomerism Studies

The compound's derivatives have been studied for their photochromic properties and prototropic tautomerism, which are important in the development of materials with light-responsive characteristics (Ito, Amimoto, & Kawato, 2011).

properties

IUPAC Name

2-(2-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXPLVOQXSESCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro[1,1'-biphenyl]-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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